molecular formula C10H9F6N B1333709 3,5-Bis(trifluoromethyl)-N-ethylaniline CAS No. 49850-16-0

3,5-Bis(trifluoromethyl)-N-ethylaniline

Cat. No.: B1333709
CAS No.: 49850-16-0
M. Wt: 257.18 g/mol
InChI Key: WOIXGFNIYODSEA-UHFFFAOYSA-N
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Description

3,5-Bis(trifluoromethyl)-N-ethylaniline: is an organic compound characterized by the presence of two trifluoromethyl groups attached to a benzene ring and an ethyl group attached to the nitrogen atom of an aniline moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(trifluoromethyl)-N-ethylaniline typically involves the following steps:

    Starting Material: The synthesis begins with 3,5-bis(trifluoromethyl)benzonitrile.

    Reduction: The nitrile group is reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Alkylation: The resulting 3,5-bis(trifluoromethyl)aniline is then alkylated with ethyl iodide (C2H5I) in the presence of a base such as potassium carbonate (K2CO3) to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 3,5-Bis(trifluoromethyl)-N-ethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted aniline derivatives with nucleophiles replacing fluorine atoms.

Scientific Research Applications

Chemistry: 3,5-Bis(trifluoromethyl)-N-ethylaniline is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique trifluoromethyl groups enhance the stability and bioavailability of the resulting compounds.

Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological activity and molecular interactions. It serves as a model compound for understanding the behavior of fluorinated drugs and biomolecules.

Medicine: The compound is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties. The trifluoromethyl groups contribute to increased metabolic stability and membrane permeability.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including polymers and materials with unique properties such as high thermal stability and resistance to degradation.

Comparison with Similar Compounds

    3,5-Bis(trifluoromethyl)aniline: Lacks the ethyl group on the nitrogen atom, resulting in different chemical properties and reactivity.

    3,5-Bis(trifluoromethyl)benzylamine: Contains a benzyl group instead of an ethyl group, leading to variations in biological activity and applications.

    3,5-Bis(trifluoromethyl)phenyl isocyanate: An isocyanate derivative with different reactivity and applications in polymer chemistry.

Uniqueness: 3,5-Bis(trifluoromethyl)-N-ethylaniline is unique due to the presence of both trifluoromethyl groups and an ethyl group on the nitrogen atom. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

N-ethyl-3,5-bis(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F6N/c1-2-17-8-4-6(9(11,12)13)3-7(5-8)10(14,15)16/h3-5,17H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOIXGFNIYODSEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371166
Record name 3,5-Bis(trifluoromethyl)-N-ethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49850-16-0
Record name 3,5-Bis(trifluoromethyl)-N-ethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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